4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid
Overview
Description
4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid is a useful research compound. Its molecular formula is C13H13F3O3 and its molecular weight is 274.239. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
- Synthesis of p-Aminobenzoic Acid Diamides : The compound has been utilized in synthesizing p-aminobenzoic acid diamides, showcasing its potential in complex chemical reactions and pharmaceutical synthesis (Agekyan & Mkryan, 2015).
- Formation of Trifluoromethyl-Containing Derivatives : It is involved in the synthesis of various trifluoromethyl-containing derivatives, highlighting its role in developing novel compounds with potential pharmaceutical applications (Usachev et al., 2011).
Catalytic and Mechanistic Studies
- Catalytic Role in Amidation Processes : The compound's derivatives have been used as catalysts in dehydrative amidation, demonstrating their importance in facilitating chemical transformations (Wang et al., 2018).
- Mechanistic Insight in Chemical Reactions : Studies have explored the mechanism of reactions involving this compound, providing valuable insights into its chemical behavior and interactions (Ota et al., 2012).
Development of New Synthetic Methods
- New Methods for Synthesizing Complex Molecules : Research has focused on developing new synthetic methods using this compound, contributing to the advancement of synthetic chemistry (Ikemoto et al., 2005).
Mechanism of Action
Target of Action
The primary targets of the compound “4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid” are currently unknown. The compound is a unique chemical provided for early discovery researchers
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As the compound is in the early stages of research, these effects will be elucidated as more studies are conducted .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]oxane-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c14-13(15,16)10-3-1-9(2-4-10)12(11(17)18)5-7-19-8-6-12/h1-4H,5-8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFAEXKXCYIFIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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